1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride
Description
This compound is a highly functionalized macrocyclic system characterized by a pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene core. Key structural features include:
- Three (1-methyl-1H-imidazol-3-ium)methyl substituents at positions 11, 17, and 23, introducing cationic charge centers that enhance solubility in polar solvents and enable electrostatic interactions.
- A central 1-methylimidazolium group linked via a methylene bridge to the macrocycle, further stabilizing the cationic nature.
- Tetrachloride counterions balancing the overall charge.
Structural analogs (e.g., ) indicate that such macrocycles are often explored for host-guest interactions or as ionophores .
Properties
IUPAC Name |
1-methyl-3-[[25,26,27,28-tetrahexadecoxy-11,17,23-tris[(3-methylimidazol-3-ium-1-yl)methyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]methyl]imidazol-1-ium;tetrachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H180N8O4.4ClH/c1-9-13-17-21-25-29-33-37-41-45-49-53-57-61-73-121-109-101-77-97(89-117-69-65-113(5)93-117)78-102(109)86-104-80-99(91-119-71-67-115(7)95-119)82-106(111(104)123-75-63-59-55-51-47-43-39-35-31-27-23-19-15-11-3)88-108-84-100(92-120-72-68-116(8)96-120)83-107(112(108)124-76-64-60-56-52-48-44-40-36-32-28-24-20-16-12-4)87-105-81-98(90-118-70-66-114(6)94-118)79-103(85-101)110(105)122-74-62-58-54-50-46-42-38-34-30-26-22-18-14-10-2;;;;/h65-72,77-84,93-96H,9-64,73-76,85-92H2,1-8H3;4*1H/q+4;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQYIBGUWXJXGZ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C2CC3=CC(=CC(=C3OCCCCCCCCCCCCCCCC)CC4=C(C(=CC(=C4)CN5C=C[N+](=C5)C)CC6=C(C(=CC(=C6)CN7C=C[N+](=C7)C)CC1=CC(=C2)CN8C=C[N+](=C8)C)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)CN9C=C[N+](=C9)C.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H180Cl4N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1844.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- The imidazolium cations provide unique electrostatic properties absent in neutral analogs like [], making it suitable for ionic recognition or as a phase-transfer catalyst .
- Compared to ester-functionalized macrocycles ([]), the target compound’s cationic nature may reduce aggregation in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
